molecular formula C10H8ClN B1630497 4-Chloro-3-methylquinoline CAS No. 63136-60-7

4-Chloro-3-methylquinoline

Cat. No. B1630497
CAS RN: 63136-60-7
M. Wt: 177.63 g/mol
InChI Key: PQBLNZUMJQLZAC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylquinoline is a heterocyclic compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a solid substance under normal conditions .


Synthesis Analysis

Quinoline and its derivatives, including 4-Chloro-3-methylquinoline, can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Chloro-3-methylquinoline, have shown substantial biological activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

4-Chloro-3-methylquinoline: is a significant scaffold in drug discovery due to its structural similarity to the quinoline moiety, which is present in numerous pharmacologically active compounds . Its versatility allows for the development of new therapeutic agents, particularly in the realm of anti-infective and anticancer drugs. The chloro and methyl groups on the quinoline ring can be modified to produce derivatives with enhanced biological activity and improved pharmacokinetic properties.

Synthesis of Biologically Active Derivatives

The compound serves as a starting material for synthesizing a variety of biologically active derivatives . Through nucleophilic substitution reactions, researchers can introduce different functional groups at the 4-position of the quinoline ring, leading to the creation of compounds with potential as new drugs or research tools.

Industrial Applications

In the industrial sector, 4-Chloro-3-methylquinoline is utilized as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals . Its reactivity and stability under various conditions make it a valuable component in the production of materials with specific desired properties.

Organic Synthesis Methodologies

This compound is also employed in developing novel organic synthesis methodologies . Its reactivity allows for the exploration of new

Safety and Hazards

The safety information for 4-Chloro-3-methylquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

properties

IUPAC Name

4-chloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBLNZUMJQLZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292651
Record name 4-chloro-3-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylquinoline

CAS RN

63136-60-7
Record name 63136-60-7
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Record name 4-chloro-3-methylquinoline
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Record name 4-chloro-3-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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